1,4-Butanediol Terephthalate Dibenzyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Butanediol Terephthalate Dibenzyl Ester is a chemical compound with the molecular formula C34H30O8 and a molecular weight of 566.6 g/mol. It is a white solid that is soluble in DMSO and hot methanol. This compound is used as a building block in various chemical syntheses and has applications in the production of polyesters and other polymers.

Métodos De Preparación

1,4-Butanediol Terephthalate Dibenzyl Ester can be synthesized through a polycondensation reaction involving 1,4-butanediol and terephthaloyl chloride in the presence of a catalyst . The reaction typically takes place in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization . Industrial production methods may involve similar polycondensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

1,4-Butanediol Terephthalate Dibenzyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as pyridine, and varying temperatures depending on the specific reaction . Major products formed from these reactions include polyesters, alcohols, and carboxylic acids .

Aplicaciones Científicas De Investigación

1,4-Butanediol Terephthalate Dibenzyl Ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of polyesters and other polymers.

Biology: The compound can be used in the study of polymer degradation and the development of biodegradable materials.

Medicine: Research into drug delivery systems and the development of biocompatible materials often involves this compound.

Industry: It is used in the production of high-performance materials, including engineering plastics and fibers.

Mecanismo De Acción

The mechanism of action of 1,4-Butanediol Terephthalate Dibenzyl Ester involves its interaction with various molecular targets and pathways. For example, in polymer synthesis, it acts as a monomer that undergoes polycondensation reactions to form long polymer chains . The ester groups in the compound can participate in hydrolysis reactions, leading to the formation of carboxylic acids and alcohols . These reactions are facilitated by catalysts and specific reaction conditions that promote the desired chemical transformations .

Comparación Con Compuestos Similares

1,4-Butanediol Terephthalate Dibenzyl Ester can be compared with similar compounds such as:

Polybutylene Adipate Terephthalate (PBAT): PBAT is a biodegradable copolyester made from adipic acid, 1,4-butanediol, and terephthalic acid.

Polybutylene Terephthalate (PBT): PBT is a semicrystalline polyester obtained by polycondensation of dimethyl terephthalate with 1,4-butanediol.

The uniqueness of this compound lies in its specific ester groups and the ability to form semiflexible liquid-crystalline polyesters, which are not commonly found in other similar compounds .

Actividad Biológica

1,4-Butanediol Terephthalate Dibenzyl Ester (BDDBE) is a synthetic compound that has garnered attention for its potential biological activities, particularly in relation to endocrine disruption and interactions with various biomolecules. This article reviews the current understanding of BDDBE's biological activity, synthesizing data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

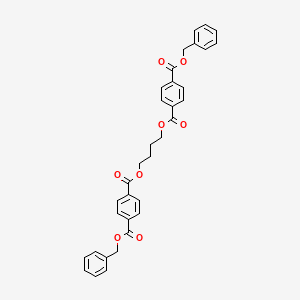

BDDBE is derived from the esterification of 1,4-butanediol and terephthalic acid with benzyl alcohol. Its structure can be represented as follows:

This compound is characterized by its dibenzyl ester functional groups, which are crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of BDDBE is primarily linked to its ability to interact with endocrine receptors. It has been shown to exhibit estrogenic activity by acting as a selective estrogen receptor modulator (SERM). This interaction can lead to both agonistic and antagonistic effects depending on the tissue context.

Endocrine Disruption

Research indicates that BDDBE may disrupt normal endocrine functions by mimicking or blocking hormone activity. Specifically, it has been implicated in altering the synthesis and action of sex hormones, which can have significant implications for reproductive health.

Case Study 1: Estrogenic Activity

A study published in Environmental Health Perspectives investigated the estrogenic effects of BDDBE on human cell lines. The findings demonstrated that BDDBE binds preferentially to estrogen receptor beta (ERβ), exhibiting a higher affinity compared to estrogen receptor alpha (ERα). This binding influences gene transcription related to reproductive functions, potentially leading to developmental and fertility issues .

Case Study 2: Immune Response Modulation

Another study explored the impact of BDDBE on immune cell function. It was found that exposure to BDDBE resulted in altered cytokine production in activated dendritic cells, suggesting an immunomodulatory effect. Specifically, BDDBE treatment reduced interferon gamma (IFN-γ) production while enhancing interleukin-4 (IL-4) levels, indicating a shift towards a Th2 immune response .

Table 1: Summary of Biological Activities of BDDBE

Potential Applications

Given its biological activity, BDDBE has potential applications in various fields:

- Pharmaceuticals : As a precursor for developing drugs targeting hormonal pathways.

- Environmental Science : Understanding its role as an endocrine disruptor can inform regulations on chemical safety.

- Biotechnology : Its properties may be harnessed in developing novel biomaterials with specific biological interactions.

Propiedades

IUPAC Name |

4-O-benzyl 1-O-[4-(4-phenylmethoxycarbonylbenzoyl)oxybutyl] benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30O8/c35-31(27-13-17-29(18-14-27)33(37)41-23-25-9-3-1-4-10-25)39-21-7-8-22-40-32(36)28-15-19-30(20-16-28)34(38)42-24-26-11-5-2-6-12-26/h1-6,9-20H,7-8,21-24H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENXPCFRFVINBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.